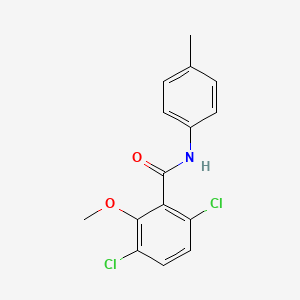![molecular formula C20H25N3O3 B5540633 N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N'-[4-(Diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide involves multi-step chemical processes. For instance, the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, a compound with a similar structure, was achieved in three steps with an overall chemical yield of 75-84% (Gao et al., 2014).
Molecular Structure Analysis
X-ray diffraction techniques, IR-NMR spectroscopy, and quantum chemical computational methods are typically used to characterize the molecular structure of such compounds. For example, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was studied using these methods, revealing details about its crystal structure and molecular geometry (Inkaya et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be inferred from molecular electrostatic potential (MEP) surface maps and theoretical calculations. These studies help in understanding the chemical reactivity of the molecule (Demir et al., 2015).
Physical Properties Analysis
The physical properties, including crystallographic data and hydrogen bonding patterns, are essential for understanding the behavior of these compounds in various conditions. Studies like those on 2-(4-methoxyphenoxy)acetohydrazide provide insights into bond lengths, angles, and crystal packing (Liu & Gao, 2012).
Chemical Properties Analysis
Chemical properties, such as antioxidant properties, can be determined using various tests. For example, the DPPH free radical scavenging test was used to determine the antioxidant properties of a related compound (Demir et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide and its derivatives have shown potential in antimicrobial and antitumor applications. A study by Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives using 3-methoxyphenol, including N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, they were screened for their antiproliferative activity against human tumor cell lines, showing significant inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant area of research. Fuloria et al. (2009) focused on synthesizing compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, including N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide. These were evaluated for antibacterial and antifungal activities, highlighting the diverse applications of such compounds in biological systems (Fuloria et al., 2009).
Optical and Electronic Properties
Research on the optical and electronic properties of related compounds has also been conducted. Naseema et al. (2010) studied three hydrazones with potential applications in nonlinear optics, indicating their suitability for use in optical devices like optical limiters and switches. These compounds showed promising results in single beam z-scan technique experiments, furthering our understanding of their practical applications in optical technologies (Naseema et al., 2010).
Computational QSAR Analysis
QSAR (Quantitative Structure-Activity Relationship) analysis has been employed to evaluate related compounds for their cytotoxicity. Coleman et al. (2003) conducted a study on N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds, utilizing computational QSAR analysis for toxicity evaluation. This approach helps in designing future compounds with lower toxicity and higher activity against targeted diseases like tuberculosis (Coleman et al., 2003).
Propiedades
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-23(5-2)17-12-10-16(11-13-17)14-21-22-20(24)15-26-19-9-7-6-8-18(19)25-3/h6-14H,4-5,15H2,1-3H3,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZWUSDVKWIBKL-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)
![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)
![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)